molecular formula C12H14ClN3OS B2968424 5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol CAS No. 713097-61-1

5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2968424
CAS No.: 713097-61-1
M. Wt: 283.77
InChI Key: XQKRIRUOYLHEMT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-17-8-2-7-16-11(14-15-12(16)18)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKRIRUOYLHEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

5-(4-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities, particularly in medicinal chemistry. The presence of the triazole ring and thiol group contributes to its pharmacological properties, which include anticancer, antimicrobial, and antiviral activities. This article reviews various studies that highlight the biological activity of this compound and its derivatives.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14ClN3OS
  • Molecular Weight : 273.77 g/mol

The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or receptors. The triazole ring can act as a hydrogen bond acceptor and donor, enhancing binding affinity to biological targets. The sulfur atom in the thiol group may also play a role in redox reactions, contributing to the compound's biological activity.

Anticancer Activity

Research has shown that triazole derivatives exhibit significant anticancer properties. A study evaluated various synthesized 1,2,4-triazole-3-thiol derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated that compounds with a similar structure to this compound demonstrated cytotoxic effects, particularly against melanoma cells .

Table 1: Cytotoxicity of Triazole Derivatives

CompoundCell LineIC50 (µM)
Compound AIGR3912.5
Compound BMDA-MB-23115.0
Compound CPanc-120.0

Antimicrobial Activity

Triazole compounds have also been investigated for their antimicrobial properties. In vitro studies have shown that derivatives of this compound exhibit activity against various bacterial strains. The mechanism is primarily attributed to the disruption of cell wall synthesis and interference with nucleic acid metabolism.

Antiviral Activity

The antiviral potential of triazole derivatives has been explored in several studies. For instance, certain compounds have shown effectiveness against tobacco mosaic virus (TMV), indicating a promising avenue for developing antiviral agents .

Case Study 1: Anticancer Efficacy

In a comparative study involving multiple triazole derivatives, it was found that those with extended alkyl chains exhibited enhanced anticancer activity due to improved lipophilicity and cellular uptake. The study highlighted the importance of structural modifications in enhancing bioactivity .

Case Study 2: Antimicrobial Screening

A series of synthesized triazoles were screened against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-withdrawing groups like chlorine exhibited superior antimicrobial activity compared to their non-substituted counterparts .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-(4-Chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol
  • Molecular Formula : C₁₂H₁₄ClN₃OS
  • Molecular Weight : 283.78 g/mol

Functional Significance: This compound, referred to as Yucasin in plant biology research, is a potent inhibitor of YUCCA (YUC) flavin monooxygenases, which are critical enzymes in the indole-3-pyruvic acid (IPA) pathway of auxin biosynthesis. Its discovery stemmed from screens targeting compounds that alter indole-3-acetic acid (IAA) levels in plant tissues. Structurally, it shares a triazole-thiol core with methimazole, a known substrate for flavin-containing monooxygenases (FMOs), enabling competitive inhibition of YUC enzymes.

Comparison with Structurally and Functionally Similar Compounds

A systematic comparison of this compound with analogous triazole-thiol derivatives is presented below, focusing on substituent effects, biological activity, and synthetic pathways.

Structural Analogues and Substituent Variations

Compound Substituents Key Functional Differences Biological/Industrial Applications References
Target Compound 4-(3-Methoxypropyl), 5-(4-chlorophenyl) Methoxypropyl enhances solubility; chloro group stabilizes aromatic interactions YUC enzyme inhibition (plant auxin regulation)
5-(4-Chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-(3-Methylphenyl) Methylphenyl increases hydrophobicity; lacks ether linkage Potential corrosion inhibition
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl, 5-(4-methoxyphenyl) Dual alkoxy groups improve electron-donating capacity Synthetic intermediate for S-alkyl derivatives
5-(Thiophene-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol Thiophene-methyl, phenyl Heterocyclic thiophene enhances π-π stacking; broader pharmacological potential Antifungal and anti-swimming activity
S-Alkyl 4-(4-Chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol Pyrrole-2-yl, alkyl chains Pyrrole introduces hydrogen-bonding sites; alkylation modulates bioavailability Antifungal agents (molecular docking-proven)

Key Research Findings and Trends

Substituent-Driven Activity :

  • The 3-methoxypropyl group in the target compound enhances water solubility compared to purely aromatic substituents, critical for in planta applications.
  • Chlorophenyl vs. methoxyphenyl : Chlorine’s electron-withdrawing nature stabilizes aromatic rings, while methoxy groups improve electron donation, affecting enzyme binding.

Pharmacological Potential: Derivatives with pyrrole or thiophene moieties exhibit dual functionality as antimicrobial and anticancer agents, validated via ADME and molecular docking.

Industrial Applications :

  • Triazole-thiols with pyridyl or methylphenyl substituents are prioritized as eco-friendly corrosion inhibitors due to high adsorption on metal surfaces.

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